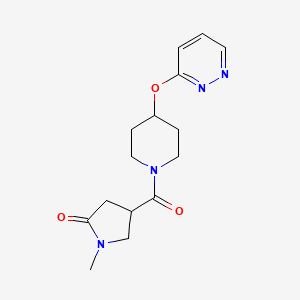

1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a piperidine moiety and a pyridazine substituent. Its molecular formula is C₁₅H₂₀N₄O₃, with a molecular weight of 304.34 g/mol (). The structural complexity arises from the 4-(pyridazin-3-yloxy)piperidine group attached to the pyrrolidin-2-one ring via a carbonyl linkage. The methyl group at the 1-position of the pyrrolidinone distinguishes it from closely related analogs.

Properties

IUPAC Name |

1-methyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-18-10-11(9-14(18)20)15(21)19-7-4-12(5-8-19)22-13-3-2-6-16-17-13/h2-3,6,11-12H,4-5,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYJZAHWBPOBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate acyclic precursors. For instance, the reaction of a suitable amine with a carboxylic acid derivative under cyclization conditions can yield the pyrrolidinone ring.

Introduction of the Piperidine Carbonyl Group: This step involves the acylation of the pyrrolidinone with a piperidine derivative. The reaction can be facilitated by using reagents such as acyl chlorides or anhydrides in the presence of a base.

Attachment of the Pyridazinyl Ether: The final step involves the etherification of the piperidine carbonyl compound with a pyridazinyl alcohol. This reaction can be carried out under basic conditions using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at different positions depending on the reagents used. For example, oxidation of the pyrrolidinone ring can yield corresponding lactams.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl ether or piperidine carbonyl positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies indicate that compounds similar to 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one exhibit significant antitumor properties. For instance, related pyrrolidinone derivatives have demonstrated potent inhibitory effects against various cancer cell lines. A notable case study revealed that certain derivatives showed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating their potential as therapeutic agents in oncology.

The mechanism of action for these compounds may involve the inhibition of critical enzymes associated with cancer progression, such as histone acetyltransferases (HATs) and matrix metalloproteinases (MMPs). For example, compounds with similar structures have been reported to inhibit p300 HAT with varying IC50 values, suggesting selective actions that could be exploited for therapeutic purposes.

Neuroprotective Properties

The compound's structural characteristics also make it a candidate for neuroprotective applications. Studies have highlighted its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. A related compound exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, suggesting its applicability in treating neurodegenerative disorders such as Alzheimer's disease.

Organic Synthesis Applications

The synthesis of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions:

- Formation of the Pyrrolidinone Core : This can be achieved through cyclization reactions involving suitable amines and carboxylic acid derivatives.

- Introduction of the Piperidine Carbonyl Group : Acylation of the pyrrolidinone with a piperidine derivative is performed using acyl chlorides or anhydrides.

- Attachment of the Pyridazinyl Ether : This step involves etherification under basic conditions using reagents like sodium hydride or potassium carbonate.

These synthetic routes can be adapted for industrial production, emphasizing optimization to enhance yield and purity.

The biological activity of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is influenced by its diverse functional groups:

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Antitumor | Inhibition of HATs and MMPs | |

| Neuroprotection | MAO-B inhibition | |

| Cytotoxicity | Low cytotoxicity in fibroblast cells |

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor potential of related compounds demonstrated significant activity against MDA-MB-231 cells, with specific IC50 values indicating strong inhibitory effects on cancer cell proliferation. This suggests that further development could lead to novel anticancer therapies.

Case Study 2: Neuroprotective Potential

Research on similar derivatives has shown promise in inhibiting MAO-B, highlighting their potential use in neurodegenerative disease treatment. The selective inhibition observed indicates a favorable therapeutic index for these compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one (BK14018)

- Structure : Differs by a 4-chlorophenyl group at the 1-position of pyrrolidin-2-one.

- Molecular Weight : 400.86 g/mol (vs. 304.34 for the target compound).

1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

- Structure : Features a 4-fluorophenyl group and a 6-methylpyridazine substituent.

- Molecular Weight : 398.40 g/mol.

1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- Structure : Replaces pyridazin-3-yloxy with pyrazin-2-yloxy and shifts the oxygen position on piperidine.

- Molecular Weight : 304.34 g/mol (identical to the target compound).

- Implication : The pyrazine ring (vs. pyridazine) alters electronic properties, which could influence binding affinity in enzyme inhibition ().

Pharmacological Comparisons

Anti-Alzheimer’s Agents

- Compound 10b : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one demonstrated acetylcholinesterase (AChE) inhibition comparable to donepezil, a standard Alzheimer’s drug. The benzyl and fluorobenzoyl groups enhance AChE binding ().

- Target Compound: Lacks the benzyl substituent but retains the piperidine-pyrrolidinone scaffold. Its pyridazine group may confer distinct interactions with AChE or other neurological targets.

Cardiovascular Agents

- S-61 and S-73: Pyrrolidin-2-one derivatives with piperazine-linked aryl groups showed α₁-adrenolytic, antiarrhythmic, and hypotensive effects. For example, S-73 reduced blood pressure by 35% in preclinical models ().

- Target Compound : The pyridazin-3-yloxy-piperidine moiety may modulate adrenergic receptors differently due to its oxygen-linked heterocycle.

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibited 1.5× higher DPPH radical scavenging activity than ascorbic acid ().

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, with the CAS number 1421492-21-8, is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidinone core structure and incorporates several functional groups that may influence its reactivity and biological efficacy. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 303.36 g/mol. The structure includes a pyridazinyl ether and a piperidine carbonyl, contributing to its diverse chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₃ |

| Molecular Weight | 303.36 g/mol |

| CAS Number | 1421492-21-8 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one. For instance, related pyrrolidinone derivatives have shown significant inhibitory effects on various cancer cell lines, with IC50 values indicating potent activity against specific targets.

Case Study:

A study evaluating related compounds demonstrated that certain derivatives exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing their potential in cancer therapeutics .

The mechanism through which this compound exerts its biological effects may involve inhibition of critical enzymes involved in cancer progression, such as histone acetyltransferases (HATs) and matrix metalloproteinases (MMPs). For example, compounds with similar structures have been reported to inhibit p300 HAT with varying IC50 values, suggesting a selective action that could be harnessed for therapeutic purposes .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its interaction with biological targets:

- Pyridazinyl Ether: Enhances solubility and interaction with target proteins.

- Piperidine Carbonyl: Contributes to the binding affinity and selectivity towards specific enzymes.

- Pyrrolidinone Core: Provides a scaffold that can be modified to improve pharmacological properties.

Comparative Analysis

To better understand the unique properties of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, it is beneficial to compare it with other similar compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Compound A (related pyrrolidinone) | Antitumor | 0.126 |

| Compound B (piperidine derivative) | Inhibitor of p300 HAT | 5.7 |

| Compound C (pyridazine-containing compound) | Selective enzyme inhibitor | >100 |

Q & A

Q. What collaborative frameworks exist for interdisciplinary research on this compound?

- Institutional Programs : Engage with initiatives like ICReDD, which integrate computational, synthetic, and biological expertise to accelerate reaction discovery .

- Data Sharing : Contribute to open-access databases (e.g., PubChem) with standardized metadata for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.